Doxo-emch Doxo-emch albumin-binding prodrug of doxorubicin
Brand Name: Vulcanchem
CAS No.: 151038-96-9
VCID: VC0003139
InChI: InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1
SMILES: Array
Molecular Formula: C37H42N4O13
Molecular Weight: 750.7 g/mol

Doxo-emch

CAS No.: 151038-96-9

Cat. No.: VC0003139

Molecular Formula: C37H42N4O13

Molecular Weight: 750.7 g/mol

* For research use only. Not for human or veterinary use.

Doxo-emch - 151038-96-9

Specification

CAS No. 151038-96-9
Molecular Formula C37H42N4O13
Molecular Weight 750.7 g/mol
IUPAC Name N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Standard InChI InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1
Standard InChI Key OBMJQRLIQQTJLR-FRTGXRTISA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Doxorubicin(6-maleimidocaproyl)hydrazone (molecular formula: C37H42N4O13C_{37}H_{42}N_4O_{13}, molecular weight: 750.75 g/mol) is a semisynthetic derivative of doxorubicin modified at the C-13 ketone position with a 6-maleimidocaproyl hydrazone linker . The maleimide moiety enables covalent binding to thiol groups, particularly cysteine-34 of circulating albumin, while the hydrazone linker provides pH-dependent cleavage under acidic conditions .

Synthesis and Stability

The compound is synthesized via hydrazone formation between doxorubicin and 6-maleimidocaproic acid hydrazide, followed by purification to eliminate unreacted intermediates . Stability studies indicate a shelf life of ≥2 years at -20°C, with degradation occurring primarily via hydrolysis of the hydrazone bond at pH <6.0 .

Mechanism of Action

Prodrug Activation and Tumor Targeting

Following intravenous administration, the maleimide group rapidly conjugates to cysteine-34 of serum albumin, forming a stable thioether bond . This albumin-drug complex accumulates in tumors via the EPR effect, where the acidic microenvironment (pH 6.5–7.0) triggers hydrolysis of the hydrazone linker, releasing free doxorubicin . Intracellularly, lysosomal/endosomal pH (4.5–5.5) further accelerates drug release, ensuring targeted cytotoxicity .

Pharmacodynamics

Doxorubicin intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis . Preclinical models demonstrate that albumin binding increases tumor drug concentrations by 3–5 fold compared to free doxorubicin, while reducing uptake in healthy tissues such as the heart .

Preclinical Efficacy

In Vivo Tumor Models

In murine xenografts of breast carcinoma (3366), ovarian carcinoma (A2780), and small-cell lung cancer (H209), INNO-206 achieved tumor growth inhibition rates of 78–92% at 12 mg/kg, outperforming equimolar doxorubicin (45–67%) . Orthotopic pancreatic cancer (AsPC-1) models showed a 2.1-fold increase in median survival (42 vs. 20 days) .

Clinical Development

Phase I Trial (NCT00948688)

A dose-escalation study in 41 advanced cancer patients established 260 mg/m² as the recommended phase II dose, with dose-limiting toxicities (grade 3 neutropenia and mucositis) observed at 340 mg/m² . Pharmacokinetic analysis revealed a plasma half-life of 28–34 hours, with 93% of administered drug bound to albumin .

Table 1: Phase I Clinical Trial Outcomes

ParameterValue (260 mg/m² Cohort)
Objective Response Rate10% (3/30)
Disease Control Rate57% (17/30)
Median Progression-Free Survival4.2 months
Grade ≥3 Adverse Events12% (myelosuppression)

Phase II Applications

Ongoing trials investigate INNO-206 in soft-tissue sarcoma (NCT02235701), pancreatic cancer, and anthracycline-resistant breast cancer, with preliminary data showing 34% partial response rates in sarcoma .

Pharmacokinetics and Biodistribution

Plasma Pharmacokinetics

The albumin-bound prodrug exhibits biphasic clearance: an initial distribution phase (t1/2αt_{1/2α} = 2.1 h) and prolonged terminal phase (t1/2βt_{1/2β} = 28–34 h) . Total exposure (AUC) increases dose-proportionally up to 340 mg/m², with <5% free doxorubicin detectable in plasma .

Table 2: Key Pharmacokinetic Parameters

ParameterINNO-206 (260 mg/m²)Doxorubicin (75 mg/m²)
CmaxC_{max} (μg/mL)12.4 ± 2.11.8 ± 0.3
AUC₀–∞ (h·μg/mL)480 ± 8942 ± 6
VdV_d (L/m²)8.2 ± 1.51,100 ± 200

Tumor Biodistribution

In AsPC-1 xenografts, tumor doxorubicin concentrations reached 8.2 μg/g after INNO-206 administration vs. 1.4 μg/g for free doxorubicin, a 5.9-fold increase . Cardiac tissue levels remained below 0.2 μg/g, explaining the reduced cardiotoxicity .

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